(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of thiazole, pyrazole, and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl thiazole and 2,6-dichloro-4-nitrophenyl hydrazine. The key steps in the synthesis may involve:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone formation: The hydrazine derivative reacts with a suitable carbonyl compound to form the hydrazone linkage.
Pyrazole ring formation: This step involves the cyclization of the hydrazone intermediate under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has diverse applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aromatic ring.
Thiazole derivatives: Compounds containing the thiazole ring system share similarities in their chemical behavior and applications.
Hydrazones: These compounds, like the hydrazone linkage in the target compound, are known for their reactivity and potential biological activity.
Uniqueness
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H11Cl3N6O3S |
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Molecular Weight |
509.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H11Cl3N6O3S/c1-9-16(24-25-17-13(21)6-12(28(30)31)7-14(17)22)18(29)27(26-9)19-23-15(8-32-19)10-2-4-11(20)5-3-10/h2-8,26H,1H3 |
InChI Key |
ZKZMOQLLVLZQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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